molecular formula C9H9ClN4O2 B12940106 5-Chloro-7-methoxy-1-(oxetan-3-yl)-1H-pyrazolo[4,3-d]pyrimidine

5-Chloro-7-methoxy-1-(oxetan-3-yl)-1H-pyrazolo[4,3-d]pyrimidine

Cat. No.: B12940106
M. Wt: 240.64 g/mol
InChI Key: ILVLLGBAMDKONG-UHFFFAOYSA-N
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Description

5-Chloro-7-methoxy-1-(oxetan-3-yl)-1H-pyrazolo[4,3-d]pyrimidine is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a pyrazolo[4,3-d]pyrimidine core, which is known for its diverse pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-7-methoxy-1-(oxetan-3-yl)-1H-pyrazolo[4,3-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-chloro-7-methoxy-1H-pyrazolo[4,3-d]pyrimidine with oxetan-3-yl derivatives in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-7-methoxy-1-(oxetan-3-yl)-1H-pyrazolo[4,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-7-methoxy-1-(oxetan-3-yl)-1H-pyrazolo[4,3-d]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other regulatory proteins.

    Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-7-methoxy-1-(oxetan-3-yl)-1H-pyrazolo[4,3-d]pyrimidine involves its interaction with specific molecular targets. It is known to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of cellular processes such as signal transduction, cell proliferation, and apoptosis . The compound’s ability to modulate these pathways makes it a potential therapeutic agent for various diseases .

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-7-methoxy-1H-pyrazolo[4,3-d]pyrimidine: Lacks the oxetan-3-yl group but shares the core structure.

    7-Methoxy-1-(oxetan-3-yl)-1H-pyrazolo[4,3-d]pyrimidine: Lacks the chloro group but retains the oxetan-3-yl and methoxy groups.

    5-Chloro-1-(oxetan-3-yl)-1H-pyrazolo[4,3-d]pyrimidine: Lacks the methoxy group but retains the chloro and oxetan-3-yl groups.

Uniqueness

The presence of the oxetan-3-yl group in 5-Chloro-7-methoxy-1-(oxetan-3-yl)-1H-pyrazolo[4,3-d]pyrimidine imparts unique physicochemical properties, such as increased stability and enhanced binding affinity to target enzymes. This makes it a valuable compound for drug development and other scientific research applications .

Properties

Molecular Formula

C9H9ClN4O2

Molecular Weight

240.64 g/mol

IUPAC Name

5-chloro-7-methoxy-1-(oxetan-3-yl)pyrazolo[4,3-d]pyrimidine

InChI

InChI=1S/C9H9ClN4O2/c1-15-8-7-6(12-9(10)13-8)2-11-14(7)5-3-16-4-5/h2,5H,3-4H2,1H3

InChI Key

ILVLLGBAMDKONG-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC2=C1N(N=C2)C3COC3)Cl

Origin of Product

United States

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